molecular formula C23H18N4O2S B12910713 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea CAS No. 72045-60-4

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea

Cat. No.: B12910713
CAS No.: 72045-60-4
M. Wt: 414.5 g/mol
InChI Key: DSEYSRCKVZIOMY-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol and may involve heating under reflux to facilitate the reaction.

Chemical Reactions Analysis

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles, leading to the formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives, which are of interest due to their diverse biological activities.

    Biology: It has shown promise as an antibacterial and antifungal agent, making it a potential candidate for the development of new antimicrobial drugs.

    Medicine: The compound’s potential anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide can be compared with other quinazoline derivatives, such as:

    2-Phenylquinazolin-4(3H)-one: This compound is a precursor in the synthesis of the target compound and shares similar structural features.

    4-Oxo-2-phenylquinazoline: Another related compound with potential biological activities.

    N-Phenylcarbamothioyl derivatives: These compounds share the phenylcarbamothioyl group and may exhibit similar biological activities.

The uniqueness of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

72045-60-4

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide

InChI

InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30)

InChI Key

DSEYSRCKVZIOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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